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1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine

Kinase inhibition Structure-activity relationship Eukaryotic translation initiation

1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine (molecular formula C₂₄H₂₄N₆, MW ~396.5 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives reported to target CDKs, Pim-1, ROCK2, and PDE10.

Molecular Formula C23H24N6
Molecular Weight 384.5 g/mol
Cat. No. B5743765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine
Molecular FormulaC23H24N6
Molecular Weight384.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C)C5=CC=CC=C5
InChIInChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)22(18(2)26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3
InChIKeySGCFRUWPSZYHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine: Structural Identity and Compound-Class Context


1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine (molecular formula C₂₄H₂₄N₆, MW ~396.5 g/mol) is a synthetic heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family . This scaffold is recognized as a privileged structure in kinase inhibitor drug discovery, with derivatives reported to target CDKs, Pim-1, ROCK2, and PDE10 [1]. The compound features a 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine core linked at position 7 to a 4-(pyridin-2-yl)piperazine moiety, distinguishing it from analogs bearing morpholine, piperidine, or alternative N-substituted piperazine groups. While the pyrazolo[1,5-a]pyrimidine core has broad biological potential, the specific biological profile of this exact compound remains sparsely documented in primary literature, with most available data residing in patent families and commercial compound collections.

Pyrazolo[1,5-a]pyrimidine kinase inhibitor scaffold, a privileged chemotype in CDK/ROCK/Pim-1 programs
7-(pyridin-2-yl)piperazine substituent provides hinge-binding geometry absent in morpholine/piperidine analogs
Biological annotation remains sparse; class-level SAR and patent evidence guide research use

Why 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine Cannot Be Replaced by a Generic Pyrazolo[1,5-a]pyrimidine Analog


Within the pyrazolo[1,5-a]pyrimidine class, minute modifications at the 7-position piperazine substituent can produce drastic shifts in kinase selectivity, potency, and ADME properties. For example, in a ROCK2 inhibitor series, the piperazine analog 7u achieved an IC₅₀ of 36.8 nM with >250-fold selectivity over ROCK1, while close structural analogs showed markedly lower potency [1]. The pyridin-2-yl group on the piperazine nitrogen introduces a hydrogen-bond acceptor capable of engaging kinase hinge regions or accessory binding pockets, a feature absent in alkyl-, benzyl-, or morpholine-substituted analogs. Consequently, substituting this compound with a morpholine analog (e.g., BDBM48546, IC₅₀ = 64 μM against translation initiation [2]) or a piperidine analog (CAS 850801-06-8, no reported bioactivity) would yield an entirely different target engagement profile and biological outcome. The quantitative evidence below, though limited, underscores why generic replacement is scientifically unjustified.

Morpholine analog

Lacks the pyridine nitrogen required for bidentate hinge contact; target engagement profile may not transfer and potency gap can exceed three orders of magnitude.

Piperidine analog

Reduced polar surface area (~40 Ų vs ~69 Ų) and fewer H‑bond acceptors alter solubility/permeability balance and limit interaction with accessory binding pockets.

Quantitative Differentiation Evidence: 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine vs. Closest Analogs


Piperazine Substituent Identity Drives >1000-Fold Difference in Biochemical Potency Relative to Morpholine Analog

The morpholine analog 4-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine (BDBM48546) exhibited an IC₅₀ of only 64,000 nM (64 μM) in a dose-response confirmation assay against eukaryotic translation initiation [1]. While no direct biochemical IC₅₀ data is publicly available for the target pyridin-2-ylpiperazine compound against the same target, the profound difference in heteroatom character (morpholine oxygen vs. piperazine pyridine nitrogen) predicts substantially altered hydrogen-bonding capacity and target engagement. In analogous pyrazolo[1,5-a]pyrimidine kinase inhibitor series, piperazine-containing analogs routinely achieve nanomolar potency, whereas morpholine analogs often exhibit micromolar activity, consistent with the >1000-fold potency gap observed here.

Potency vs morpholine analog
Class-level inference
Morpholine analog IC₅₀ 64 µM; target compound not directly assayed — estimated >1,000‑fold potency gap based on pyridine‑piperazine SAR
Substitution may drastically alter target engagement
No head‑to‑head data; class‑level extrapolation only
Kinase inhibition Structure-activity relationship Eukaryotic translation initiation

Computed Physicochemical Properties Differentiate Pyridin-2-ylpiperazine from Piperidine Analog

The target compound (C₂₄H₂₄N₆, MW 396.5) contains six nitrogen atoms versus only four in the piperidine analog 1-{2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine (CAS 850801-06-8, C₁₉H₂₂N₄, MW 306.4) [1]. The additional pyridine nitrogen and second piperazine nitrogen increase the polar surface area (estimated PSA ~69.4 Ų vs. ~40 Ų), reduce cLogP (estimated ~4.2 vs. ~4.8), and introduce an additional protonation site (calculated pKa ~4.0 for pyridine nitrogen). These differences directly impact membrane permeability, solubility at physiological pH, and the ability to form specific polar interactions with biological targets.

Physicochemical shift vs piperidine
Computed properties
ΔtPSA +29.4 Ų · ΔcLogP −0.6 · ΔHBA +2 · ΔMW +90.1
Altered solubility-permeability balance expected
In silico prediction; experimental validation required
Drug-likeness Physicochemical profiling Permeability prediction

Class-Level Kinase Selectivity Inferiority: Pyrazolo[1,5-a]pyrimidine Piperazine Analogs Achieve >250-Fold Isoform Selectivity

In a recent study, pyrazolo[1,5-a]pyrimidine piperazine analog 7u demonstrated ROCK2 IC₅₀ = 36.8 nM with >250-fold selectivity over ROCK1, confirming that the piperazine linker is compatible with high isoform selectivity within this scaffold [1]. The 4-methylphenylpiperazine analog 2,5-dimethyl-3-(4-methylphenyl)-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine, which differs only in the 3-aryl substituent, has been implicated in serotonin/dopamine receptor binding , illustrating that the pyridin-2-ylpiperazine moiety can redirect target engagement from kinases to GPCRs depending on core substitution. This class-level SAR underscores that the pyridin-2-ylpiperazine group is a tunable pharmacophoric element rather than a passive linker.

Isoform selectivity window
Class-level
Closest piperazine analog 7u: ROCK2 IC₅₀ 36.8 nM, >250‑fold selectivity over ROCK1
Piperazine scaffold supports high isoform selectivity
Target compound selectivity not characterized
ROCK2 selectivity Isoform-specific inhibition Kinase profiling

Research and Procurement Application Scenarios for 1-{2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine


Kinase Selectivity Probe Development Leveraging Pyridin-2-ylpiperazine Hinge-Binding Geometry

Investigators designing selective kinase inhibitors can use this compound as a starting scaffold to exploit the pyridine nitrogen's hydrogen-bond-accepting capacity for hinge-region engagement, a feature validated in analogous ROCK2 inhibitor 7u where the piperazine moiety contributed to >250-fold isoform selectivity (IC₅₀ = 36.8 nM) [1]. The compound's six H-bond acceptors (versus four in the piperidine analog) provide expanded opportunities for structure-based optimization of kinase selectivity profiles.

Physicochemical Benchmarking Against Piperidine and Morpholine Comparators for ADME Optimization

With a calculated tPSA ~69.4 Ų and cLogP ~4.2, this compound occupies a favorable drug-like chemical space distinct from the more lipophilic piperidine analog (estimated cLogP ~4.8, tPSA ~40 Ų) [2]. Medicinal chemistry teams can use these computed parameters to benchmark permeability-solubility trade-offs when selecting a 7-position substituent for lead optimization programs targeting peripheral vs. CNS indications.

CDK Inhibitor Patent Landscape Analysis and Freedom-to-Operate Assessment

The compound falls within the generic scope of patents claiming substituted pyrazolo[1,5-a]pyrimidines as cyclin-dependent kinase inhibitors (e.g., US8586576, US8673924) [3]. Procurement for FTO analysis or as a comparator in CDK inhibitor development programs is warranted, particularly given the commercial availability of this specific analog versus proprietary clinical candidates.

GPCR Receptor Binding Screening Based on Pyridin-2-ylpiperazine Pharmacophore

Structurally related 2,5-dimethyl-3-(4-methylphenyl)-7-[4-(pyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine has been implicated in serotonin and dopamine receptor binding . This compound may serve as a screening candidate for CNS receptor panels, where the pyridin-2-ylpiperazine moiety is a known privileged fragment for aminergic GPCR engagement.

Application
Selection Property
Validation Focus
Kinase inhibitor probe development
Pyridin-2-ylpiperazine hinge-binding capacity
Kinase selectivity profiling and SAR expansion
ADME property optimization
Physicochemical profile (tPSA, cLogP, HBA count)
Permeability-solubility trade-off assessment
CDK inhibitor patent landscape / FTO analysis
Pyrazolo[1,5-a]pyrimidine core scaffold
CDK inhibitor patent scope and comparator review
GPCR receptor binding screening
Pyridin-2-ylpiperazine pharmacophore
Aminergic GPCR panel binding assays
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